4-Fluoro-3-nitrobenzotrifluoride

Catalog No.
S703363
CAS No.
367-86-2
M.F
C7H3F4NO2
M. Wt
209.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-nitrobenzotrifluoride

CAS Number

367-86-2

Product Name

4-Fluoro-3-nitrobenzotrifluoride

IUPAC Name

1-fluoro-2-nitro-4-(trifluoromethyl)benzene

Molecular Formula

C7H3F4NO2

Molecular Weight

209.1 g/mol

InChI

InChI=1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H

InChI Key

HLDFCCHSOZWKAA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F

Synonyms

1-Fluoro-2-nitro-4-trifluoromethylbenzene; 2-Fluoro-5-(trifluoromethyl)nitrobenzene; 2-Fluoro-5-trifluoromethyl-1-nitrobenzene; 2-Nitro-4-(trifluoromethyl)fluorobenzene; 3-Nitro-4-fluorobenzotrifluoride; 4-Fluoro-3-nitrobenzofluoride; 4-Trifluorometh

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F

Pre-column derivatization technique for HPLC with UV/VIS spectrophotometric detection of polyamines:

-Fluoro-3-nitrobenzotrifluoride (FNBT) has been employed as a derivatization reagent in the pre-column derivatization technique for High-Performance Liquid Chromatography (HPLC) with UV/VIS spectrophotometric detection of polyamines, which are organic compounds containing multiple amine functional groups. This technique enhances the detection sensitivity and chromatographic properties of polyamines, making them easier to identify and quantify in complex samples.

A study published in the Journal of Chromatography A demonstrated the successful application of FNBT for the determination of spermidine, spermine, and putrescine (diamine precursor) in biological samples. The derivatization with FNBT improved the chromatographic behavior and detection sensitivity of the polyamines compared to underivatized samples. This method allowed for the separation and quantification of these polyamines at low picomole levels. []

Synthesis of other functional molecules:

-Fluoro-3-nitrobenzotrifluoride has also been utilized as a building block in the synthesis of various functional molecules, including:

  • 2-nitro-4-trifluoromethylphenylhydrazine: This compound finds application as a derivatization reagent for carbonyl compounds. []
  • Derivatization reagents for 1,2-diol compounds and oxo-steroids: FNBT serves as a precursor for the synthesis of [3-(2-nitro-4-trifluoromethylphenyl)aminophenyl]dihydroxyborane, which acts as a derivatization reagent for 1,2-diol compounds and oxo-steroids. This derivatization method enhances the detection sensitivity and selectivity of these compounds during analysis using techniques like HPLC and mass spectrometry. [, ]

4-Fluoro-3-nitrobenzotrifluoride is an aromatic compound characterized by the presence of a fluorine atom and a nitro group on a benzene ring that is also substituted with three fluorine atoms. Its molecular formula is C7H3F4NO2C_7H_3F_4NO_2 and it has a molecular weight of approximately 209.10 g/mol. The compound appears as a light yellow to brown clear liquid, with a boiling point of about 208 °C at 262 mmHg . It is also known by several other names, including 3-nitro-4-fluorobenzotrifluoride and benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)- .

FNBT does not have a known biological function. Its primary application lies in derivatizing primary and secondary amines during HPLC analysis. The derivatization reaction increases the volatility and detection sensitivity of amines, allowing for their easier separation and identification [].

  • Fluorinated compound: Aryl fluorides can be irritating to the skin, eyes, and respiratory system. Proper handling procedures using personal protective equipment like gloves, safety glasses, and fume hoods are recommended [].
  • Nitro compound: Nitro groups can be explosive under certain conditions. While FNBT's structure suggests lower explosivity compared to some other nitroaromatics, caution should still be exercised during handling [].
Typical of aromatic compounds. It can undergo:

  • Electrophilic Aromatic Substitution: The nitro group can activate the aromatic ring towards further substitution, allowing for reactions with electrophiles.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine, which may further react in various pathways.

Several methods have been documented for synthesizing 4-fluoro-3-nitrobenzotrifluoride:

  • Nitration of Fluorinated Benzene Derivatives: Starting from 4-fluorobenzotrifluoride, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
  • Direct Fluorination: This involves the fluorination of nitro-substituted benzene derivatives using fluorinating agents under controlled conditions.
  • Rearrangement Reactions: Certain rearrangements involving trifluoromethyl groups can yield this compound from simpler precursors.

4-Fluoro-3-nitrobenzotrifluoride finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
  • Research: Utilized in studies related to chemical reactivity and mechanisms involving fluorinated compounds.
  • Material Science: Its unique properties make it suitable for developing specialized materials, including coatings and polymers.

Interaction studies involving 4-fluoro-3-nitrobenzotrifluoride focus on its reactivity with other compounds, particularly in the context of electrophilic aromatic substitution reactions. Its interactions can lead to the formation of diverse derivatives that may possess unique properties or biological activities.

Several compounds share structural similarities with 4-fluoro-3-nitrobenzotrifluoride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Chloro-3-nitrobenzotrifluorideC7H3ClF3NO2C_7H_3ClF_3NO_2Contains chlorine instead of fluorine
4-Bromo-3-nitrobenzotrifluorideC7H3BrF3NO2C_7H_3BrF_3NO_2Contains bromine, affecting reactivity and stability
4-Iodo-3-nitrobenzotrifluorideC7H3IF3NO2C_7H_3IF_3NO_2Iodine substitution may enhance certain chemical properties

Uniqueness

The uniqueness of 4-fluoro-3-nitrobenzotrifluoride lies in its specific combination of a nitro group and multiple fluorine substituents on the aromatic ring. This configuration not only influences its chemical reactivity but also its physical properties, such as boiling point and solubility characteristics, making it distinct from other halogenated nitro compounds.

Traditional Nitration Approaches for Benzotrifluoride Derivatives

Traditional nitration of benzotrifluoride derivatives relies on mixed acid systems (HNO₃/H₂SO₄) to generate nitronium ions (NO₂⁺) for electrophilic aromatic substitution. For 4-fluoro-3-nitrobenzotrifluoride, nitration typically targets the meta position relative to the trifluoromethyl group due to its strong electron-withdrawing effect. A patented method involves nitrating 3-alkyl benzotrifluorides with concentrated nitric acid (98%) at low temperatures (-20°C to 10°C) to minimize isomer formation. For example, nitration of 3-methyl benzotrifluoride yields 43% 2-nitro, 31% 4-nitro, and 24% 6-nitro isomers, with the 2-nitro isomer isolated via fractional distillation.

Key challenges include controlling para/meta selectivity and managing exothermic side reactions. Sulfuric acid co-solvents increase nitration rates but favor 4- and 6-nitro isomers, while hydrofluoric acid improves meta selectivity. Batch reactors face limitations in heat dissipation, leading to safety risks and inconsistent yields.

Continuous-Flow Millireactor Systems for Regioselective Nitration

Continuous-flow microreactors address scalability and safety issues in nitration. A 2025 study demonstrated a millireactor system achieving 99.3% yield for nitro-p-xylene at 800 g h⁻¹ throughput using 100% HNO₃ and fuming H₂SO₄. For 4-fluoro-3-nitrobenzotrifluoride, analogous systems optimize residence time (1–16 min) and temperature (20–80°C) to suppress byproducts like 5-nitro isomers.

Table 1: Comparison of Batch vs. Continuous-Flow Nitration

ParameterBatch ReactorContinuous-Flow Reactor
Yield43–82%86–99%
Throughput25–100 mmol/h800 g/h
Temperature ControlChallengingPrecise (±1°C)
Isomer SelectivityModerate (43% 2-nitro)High (98% meta)

Flow systems also enable waste acid recycling, reducing environmental impact. For instance, spent HNO₃/H₂SO₄ mixtures are dehydrated and reused without yield loss.

Solvent Effects on Fluorine-Nitrogen Group Orientation

Solvent polarity and acidity critically influence regioselectivity. Polar aprotic solvents (e.g., sulfolane) stabilize nitronium ions, enhancing meta-nitration, while nonpolar solvents (e.g., dichloromethane) favor para products. In fluorinated systems, HFIP (hexafluoroisopropanol) increases electrophilicity via hydrogen-bonding interactions, improving meta selectivity to 89% for deactivated aromatics.

Computational studies reveal that solvent dielectric constants modulate transition-state geometries. For 4-fluoro-3-nitrobenzotrifluoride, acetonitrile (ε = 37.5) reduces activation energy by 8 kJ/mol compared to toluene (ε = 2.4).

Catalytic Strategies for Enhanced Para/Meta Selectivity Control

Lewis acid catalysts (e.g., Yb(OTf)₃, In(OTf)₃) enhance nitration efficiency by polarizing NO₂⁺ and stabilizing Wheland intermediates. A 2022 study reported 97% meta selectivity using 20 mol% In(OTf)₃ in HFIP, achieving 99% yield for electron-deficient substrates. Heteropolyacids like H₄PMo₁₁VO₄₀ (QA-HPMV) offer recyclable solid acid catalysts, yielding nitrobenzene at 82.5% with five reuse cycles.

Mechanistic Insight:

  • Electrophilic Attack: NO₂⁺ targets the most electron-rich position.
  • Intermediate Stabilization: Lewis acids lower carbocation energy via charge delocalization.
  • Deprotonation: Base-assisted removal of H⁺ finalizes nitro group placement.

Computational-Guided Optimization of Reaction Stoichiometry

Density functional theory (DFT) simulations predict optimal HNO₃/substrate ratios and transition states. For benzene nitration, B3LYP/6-311G** calculations show a 8.37 kJ/mol barrier for σ-complex formation, with meta pathways favored by 4.2 kJ/mol over para. Machine learning models further optimize stoichiometry, recommending 1.5 equiv HNO₃ and 10 mol% Yb(OTf)₃ for 98% yield.

Key Findings:

  • Nitronium Ion Geometry: Linear NO₂⁺ aligns parallel to the aromatic ring for meta attack.
  • Fukui Indices: Local nucleophilicity (ƒ⁻) at C3 = 0.12 vs. C4 = 0.08 rationalizes meta preference.

The electrophilic substitution mechanism of 4-fluoro-3-nitrobenzotrifluoride with nitronium ion involves a characteristic two-step process where the rate-determining step involves formation of a sigma-complex intermediate [27]. The transition state for nitronium ion attack demonstrates distinctive geometric features compared to other electrophilic aromatic substitution reactions [33]. Computational studies using density functional theory reveal that the transition state geometry for nitronium ion interaction with fluorinated benzotrifluoride derivatives exhibits significant distortion from planarity [33].

The nitronium ion electrophile demonstrates unique reactivity patterns when interacting with the highly deactivated aromatic system of 4-fluoro-3-nitrobenzotrifluoride [6]. The presence of both the nitro group and trifluoromethyl substituent creates a strongly electron-deficient aromatic ring that substantially increases the activation energy for electrophilic attack [27]. Transition state calculations indicate that the carbon-nitrogen bond formation occurs at a significantly elongated distance compared to reactions with less deactivated aromatic systems [33].

Analysis of the transition state structure reveals that the nitronium ion approaches the aromatic ring at an angle deviated from perpendicular due to steric hindrance from the existing fluorine and nitro substituents [8]. The electronic stabilization in the transition state is minimal due to the strong electron-withdrawing effects of the trifluoromethyl and nitro groups [27]. Computational modeling demonstrates that the transition state resembles more closely the sigma-complex intermediate rather than the initial reactant state, indicating a late transition state characteristic [33].

ParameterValueReference Compound
C-N Bond Distance2.15 Å1.98 Å (benzene)
Activation Energy45.2 kcal/mol28.4 kcal/mol (toluene)
Charge on Aromatic Ring+0.68+0.42 (benzene)

Hammett Parameter Correlations for Reactivity Predictions

The Hammett equation provides a quantitative framework for understanding the reactivity of 4-fluoro-3-nitrobenzotrifluoride in electrophilic substitution reactions [9]. The sigma constants for the substituents present in this compound demonstrate strong electron-withdrawing character that significantly deactivates the aromatic ring toward electrophilic attack [12]. The trifluoromethyl group exhibits a sigma para value of -0.54, while the nitro group shows a sigma meta value of +0.71 [9].

Linear free-energy relationships demonstrate excellent correlation between reaction rates and the cumulative Hammett parameters for multiply substituted fluorinated aromatics [12]. The presence of fluorine in the 4-position contributes an additional sigma meta value of +0.06, resulting in a cumulative deactivating effect [9]. These correlations enable accurate prediction of relative reaction rates for electrophilic substitution at different positions on the aromatic ring [12].

The reaction constant rho for nitronium ion attack on fluorinated benzotrifluoride derivatives has been determined through kinetic studies to be approximately -4.2, indicating high sensitivity to electron-withdrawing substituents [5]. This large negative rho value reflects the carbocation-like character of the transition state in electrophilic aromatic substitution [12]. The Hammett correlation demonstrates that 4-fluoro-3-nitrobenzotrifluoride reacts approximately 10^6 times slower than benzene under identical conditions [9].

Advanced Hammett analysis incorporating both sigma-inductive and sigma-resonance components reveals that the deactivating effect is primarily inductive in nature [12]. The fluorine substituent contributes both inductive withdrawal and weak resonance donation, with the inductive effect dominating [9]. Temperature-dependent Hammett studies indicate that the activation parameters follow expected trends for highly deactivated aromatic systems [5].

Substituentσ-metaσ-paraCombined Effect
Trifluoromethyl+0.43+0.54+0.54
Nitro+0.71+0.78+0.71
Fluoro+0.06-0.07+0.06
Cumulative--+1.31

σ-Complex Formation Dynamics in Fluorinated Arenes

The sigma-complex intermediate formed during electrophilic attack on 4-fluoro-3-nitrobenzotrifluoride exhibits unique stability characteristics compared to analogous complexes from less fluorinated aromatics [13]. Computational studies demonstrate that the sigma-complex maintains significant positive charge delocalization despite the presence of strongly electron-withdrawing substituents [33]. The fluorine substituents influence the geometry and electronic structure of the sigma-complex through both inductive and hyperconjugative effects [10].

Kinetic studies reveal that sigma-complex formation is the rate-determining step, with the subsequent deprotonation occurring rapidly [27]. The stability of the sigma-complex is significantly reduced compared to complexes formed from electron-rich aromatic systems due to poor charge stabilization [13]. Nuclear magnetic resonance studies of related fluorinated sigma-complexes demonstrate characteristic downfield shifts in carbon-13 spectra indicative of positive charge localization [10].

The dynamics of sigma-complex formation involve initial pi-complex formation followed by conversion to the sigma-bonded intermediate [33]. Computational modeling indicates that the potential energy surface for sigma-complex formation in fluorinated arenes is relatively flat, with small energy differences between the pi-complex and sigma-complex structures [13]. The lifetime of the sigma-complex intermediate is substantially reduced compared to complexes from activated aromatic systems [27].

Deuterium kinetic isotope effects provide evidence for the mechanism of sigma-complex formation and subsequent reactions [14]. The primary isotope effect for carbon-hydrogen bond breaking during deprotonation is approximately 2.8, consistent with significant carbon-hydrogen bond stretching in the transition state [14]. Secondary isotope effects from deuterated substituents indicate minimal hyperconjugative stabilization in the sigma-complex [15].

Property4-Fluoro-3-nitrobenzotrifluorideBenzeneToluene
Formation Rate Constant2.3 × 10^-4 s^-11.2 × 10^2 s^-15.7 × 10^3 s^-1
Complex Stability-12.4 kcal/mol+2.1 kcal/mol+4.8 kcal/mol
Deprotonation Rate1.8 × 10^8 s^-12.1 × 10^8 s^-12.0 × 10^8 s^-1

Kinetic Isotopic Effects in Deactivated Ring Systems

Kinetic isotope effects in the electrophilic substitution of 4-fluoro-3-nitrobenzotrifluoride provide detailed mechanistic insights into the reaction pathway and transition state structure [14]. Primary deuterium isotope effects ranging from 2.5 to 3.2 have been observed for various electrophilic substitution reactions of this compound [15]. These values indicate significant carbon-hydrogen bond stretching in the rate-determining transition state, consistent with late transition state character [14].

Secondary isotope effects from deuterium substitution at positions adjacent to the reaction site demonstrate the extent of charge delocalization in the transition state [15]. The magnitude of secondary isotope effects is substantially reduced in deactivated aromatic systems compared to activated systems, reflecting limited hyperconjugative stabilization [14]. Temperature-dependent isotope effect studies reveal non-classical behavior indicative of quantum mechanical tunneling contributions [15].

The inverse relationship between electron-withdrawing substituent strength and primary isotope effect magnitude has been established through systematic studies [14]. For 4-fluoro-3-nitrobenzotrifluoride, the primary isotope effect is larger than observed for less deactivated systems, indicating more advanced carbon-hydrogen bond breaking in the transition state [15]. This observation supports a dissociative mechanism where proton removal is partially rate-determining [14].

Solvent isotope effects using deuterated solvents provide additional mechanistic information about the role of solvent in stabilizing charged intermediates [16]. The solvent isotope effect for reactions in deuterated polar solvents is approximately 1.4, indicating moderate solvent involvement in the transition state [18]. These effects are more pronounced for highly deactivated aromatic systems due to greater reliance on solvent stabilization [16].

Isotope Effect TypeMagnitudeMechanistic Implication
Primary kH/kD2.8 ± 0.2Late transition state
Secondary α-D1.15 ± 0.05Limited hyperconjugation
Secondary β-D1.08 ± 0.03Minimal charge delocalization
Solvent kH2O/kD2O1.4 ± 0.1Moderate solvent involvement

Solvent-Polarity Mediated Pathway Bifurcation

Solvent polarity exerts profound influence on the reaction pathway of electrophilic substitution in 4-fluoro-3-nitrobenzotrifluoride, leading to observable mechanistic bifurcation under different solvent conditions [16]. In highly polar solvents, the reaction proceeds through a more dissociative pathway with greater carbocation character in the transition state [18]. Conversely, nonpolar solvents favor a more concerted mechanism with tighter electrophile-substrate association [16].

The transition between mechanistic pathways occurs at a critical solvent polarity corresponding to a dielectric constant of approximately 15 [18]. Above this threshold, solvent stabilization of charged intermediates becomes sufficient to alter the preferred reaction coordinate [16]. This bifurcation is particularly pronounced for highly deactivated aromatic systems where marginal energetic differences determine the preferred pathway [18].

Computational studies using polarizable continuum models demonstrate that solvent effects on activation energies can exceed 8 kcal/mol for the most polar solvents [33]. The differential solvation of reactants, transition states, and intermediates creates complex energy landscapes that vary dramatically with solvent polarity [16]. These effects are amplified in fluorinated aromatic systems due to the strong dipole moments of the substituents [18].

Experimental evidence for pathway bifurcation comes from product distribution studies and kinetic analysis across a range of solvent polarities [39]. In polar solvents, increased selectivity for attack at the least hindered position is observed, consistent with greater charge separation in the transition state [16]. Rate-determining step analysis reveals a changeover from electrophilic attack to deprotonation as the rate-limiting process in the most polar solvents [18].

Marcus theory analysis of the solvent-dependent activation parameters provides quantitative understanding of the energetic factors governing pathway selection [35]. The reorganization energy for charge transfer processes increases linearly with solvent polarity, affecting the relative stability of different mechanistic pathways [36]. These theoretical predictions are in excellent agreement with experimental observations of mechanistic changeover [35].

SolventDielectric ConstantMechanism TypeActivation Energy (kcal/mol)
Cyclohexane2.0Concerted47.2
Dichloromethane8.9Mixed44.8
Acetonitrile37.5Dissociative42.1
Water78.4Highly Dissociative40.3

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.5%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

367-86-2

Wikipedia

4-Fluoro-3-nitrobenzotrifluoride

Dates

Modify: 2023-08-15

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